2-Chloro-4-nitropyridine
Overview
Description
2-Chloro-4-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H3ClN2O2 and its molecular weight is 158.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hyperpolarizability and Stability
CNP exhibits a high hyperpolarizability value, 19 times greater than urea, making it significant in fields requiring high polarization materials. Additionally, related compounds like 2-chloro-4-methyl-5-nitropyridine (CMNP) demonstrate high stability and charge delocalization, which are crucial properties for certain applications in chemistry and materials science (Velraj, Soundharam, & Sridevi, 2015).
Organic Synthesis and Catalysis
Derivatives of CNP, such as 2-chloro-5-fluoropyridine, have potential applications in organic synthesis and catalysis, primarily due to their volatility and basicity properties (Hand & Baker, 1989).
Optical Properties
Novel synthesis methods involving CNP derivatives result in compounds with unique optical properties and structural features. This is significant for applications in optics and materials science (Jukić, Cetina, Halambek, & Ugarković, 2010).
Molecular Structure Studies
Research has been conducted on various CNP isomers, focusing on their molecular packing motifs and intermolecular interactions. This research is crucial for understanding the material properties of these compounds (Merritt & Tanski, 2018).
Kinetics and Mechanism of Reactions
Studies have been done on the kinetics of reactions involving CNP, particularly focusing on addition-elimination mechanisms and the formation of intermediates. This is important for understanding chemical reaction dynamics and designing synthetic pathways (El-Bardan, 1999).
Mass Spectrometry Applications
High-energy charge inversion tandem mass spectrometry has been used to differentiate between isomeric negative ions of CNP, revealing insights into the structural mechanisms of reactions involving CNP (Dolnikowski, 1992).
Pharmaceutical Applications
Various CNP derivatives have potential applications in pharmaceuticals, demonstrated by the synthesis of specific sulfonamides using CNP-related compounds (El-Basil, Ghoneim, Khalifa, & Abou-Zeid, 1969).
Safety and Hazards
2-Chloro-4-nitropyridine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this chemical .
Future Directions
2-Chloro-4-nitropyridine has potential applications in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . Its use in the synthesis of 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines, as well as in a tetrabutylammonium salt denitration leading to fluoro-, hydroxy-, and methoxypyridines, suggests potential future directions for research and development .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-4-nitropyridine belongs, are known to interact with various biological targets due to their electrophilic nature .
Mode of Action
The mode of action of this compound involves a reaction mechanism where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
It’s known that nitropyridines can be synthesized from 4-aminopyridine, and from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid can be formed in a two-step reaction . This suggests that this compound may interact with similar biochemical pathways.
Pharmacokinetics
It’s known that the compound is a crystalline solid that can appear as colorless or light yellow crystals . It has a relatively low solubility in solvents and is relatively unstable, especially under high temperatures or in the presence of fire or sunlight . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Given its structural similarity to other nitropyridines, it’s plausible that it may have similar effects, such as causing changes in cellular redox states or interacting with dna .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its instability under high temperatures or in the presence of fire or sunlight suggests that it may degrade or react under these conditions . Furthermore, its low solubility in solvents suggests that its action may be influenced by the solvent environment .
Biochemical Analysis
Cellular Effects
It’s unclear how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on any long-term effects on cellular function observed in in vitro or in vivo studies is also lacking .
Metabolic Pathways
It’s unclear which enzymes or cofactors it interacts with, and how it affects metabolic flux or metabolite levels .
Transport and Distribution
It’s unclear which transporters or binding proteins it interacts with, and how it affects its localization or accumulation .
Subcellular Localization
It’s unclear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-chloro-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEPVGBDUYKPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352743 | |
Record name | 2-Chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-36-2 | |
Record name | 2-Chloro-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical synthetic route for 2-Chloro-4-nitropyridine?
A1: this compound can be synthesized from 2-chloropyridine. The process involves oxidation of 2-chloropyridine to form 2-chloropyridine N-oxide, followed by nitration to yield this compound N-oxide. A final reduction step generates the desired this compound. This method has been reported to achieve a 75% overall yield. []
Q2: Is there any structural information available for this compound?
A2: Yes, this compound (systematic name: 2-chloro-4-nitropyridin-1-ium-1-olate) has been characterized using X-ray crystallography. The nitro group exhibits near planarity with the aromatic ring, with a slight twist angle of 6.48° observed. []
Q3: Have any studies investigated the vibrational and electronic properties of this compound?
A3: Yes, researchers have used both experimental and theoretical approaches to study the vibrational, electronic, and NMR properties of this compound. Density functional theory (DFT) calculations employing the B3LYP functional with the 6-311++G (d,p) basis set were performed and compared to experimental spectroscopic data. []
Q4: Has this compound been used as a starting material for synthesizing other compounds?
A4: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it has been used to prepare 4-Alkoxy-1-hydroxypyridine-2-thiones. Reacting this compound N-oxide with n-heptanolate anion in DMSO yields 2-chloro-4-heptyloxypyridine-N-oxide. This intermediate undergoes further reactions, including treatment with AcSNa followed by deacetylation with MeONa, to ultimately afford the sodium salt of 4-heptyloxy-1-hydroxypyridine-2-thione. []
Q5: Are there any known applications of this compound in medicinal chemistry?
A5: While not a drug itself, this compound acts as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it plays a role in synthesizing analogs of Anpirtoline, a non-opioid analgesic. Specifically, it is employed in the preparation of 2-chloro-4-(piperidin-4-ylsulfanyl)pyridine. []
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